molecular formula C15H16N2O B2948522 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one CAS No. 85301-77-5

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one

Cat. No.: B2948522
CAS No.: 85301-77-5
M. Wt: 240.306
InChI Key: FHSRNLWTSBTQGF-UHFFFAOYSA-N
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Description

3-tert-Butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a tricyclic pyrazole derivative characterized by a fused indenopyrazole core substituted with a tert-butyl group at position 3 and a methyl group at position 2. This compound belongs to a broader class of indenopyrazoles, which are notable for their structural rigidity and diverse pharmacological activities, including β-adrenergic receptor modulation and cannabinoid receptor interactions .

Properties

IUPAC Name

3-tert-butyl-2-methylindeno[1,2-c]pyrazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-15(2,3)14-11-12(16-17(14)4)9-7-5-6-8-10(9)13(11)18/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHSRNLWTSBTQGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C2C(=NN1C)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one typically involves a multi-step process. One common method includes the condensation of 3-tert-butyl-1-methyl-1H-pyrazol-5-amine with suitable aldehydes under solvent-free conditions, followed by a reduction reaction . This method is favored for its operational simplicity and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency.

Chemical Reactions Analysis

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one undergoes various chemical reactions, including:

Scientific Research Applications

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

β-Adrenergic Receptor Antagonists
  • 1-Phenyl- and 1-Methyl Derivatives (7aec, 8aec): These analogs, synthesized by reacting indeno[1,2-c]pyrazol-4-one oximes with aliphatic amines, exhibit β1-adrenergic blocking activity. Compound 7b (1-phenyl derivative) demonstrated potent cardiac depressant effects, competitively antagonizing β1 receptors .
Cannabinoid Receptor Ligands
  • 1,4-Dihydroindeno[1,2-c]pyrazole Derivatives (IAhX, VAhX): Substituents critically influence receptor affinity. For instance, IAhX showed high CB2 affinity (Ki < 10 nM), while VAhX had 100-fold lower affinity due to structural modifications .
  • Bornyl/Isopinocampheyl Derivatives (VLhX, VMhX): Bulky substituents enhanced CB2 binding, suggesting that the tert-butyl group in the target compound could similarly optimize receptor interactions .

Physicochemical Properties

Compound Substituents Melting Point (°C) Boiling Point (°C) LogP (Predicted)
Target Compound 3-tert-butyl, 2-methyl N/A ~475 ~3.5*
3-(3,4-Dimethoxyphenyl) analog 3-(3,4-dimethoxyphenyl) 231 N/A ~2.8
3-(p-Chlorophenyl) analog 3-(p-chlorophenyl) 266–268 N/A ~4.0
1-Phenyl derivative (7b) 1-phenyl N/A N/A ~2.2

*Predicted using fragment-based methods. The tert-butyl group increases hydrophobicity compared to aryl or smaller alkyl substituents.

Crystallographic and Conformational Analysis

  • Target Compound : The tert-butyl group may impose greater steric hindrance, reducing planarity and affecting solubility or crystal lattice stability.

Biological Activity

3-tert-butyl-2-methyl-2H,4H-indeno[1,2-c]pyrazol-4-one is a compound of significant interest due to its unique structure and potential biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C15H16N2O
  • Molar Mass : 240.3 g/mol

The biological activity of this compound primarily involves its interaction with various molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes related to cancer progression and inflammation.
  • Antioxidant Properties : It exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
  • Cellular Signaling Modulation : The compound can influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that this compound has promising anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)5.0Inhibition of cell proliferation
A549 (Lung Cancer)7.5Induction of apoptosis
HeLa (Cervical Cancer)6.0Cell cycle arrest

Antioxidant Activity

The compound's antioxidant capacity has been evaluated using various assays:

Assay Type Result
DPPH Radical ScavengingEC50 = 12 µM
ABTS Radical ScavengingEC50 = 10 µM

These results suggest that the compound effectively neutralizes free radicals, which could be beneficial in preventing oxidative damage.

Study on Anticancer Potential

A study published in a peer-reviewed journal investigated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 5 µM. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Study on Antioxidant Effects

Another research effort focused on the antioxidant properties of the compound. Using DPPH and ABTS assays, it was found that the compound exhibited strong radical scavenging activity comparable to standard antioxidants like ascorbic acid.

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